

"physical and chemical properties of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Compound Name:	
Cat. No.:	B572084

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An In-depth Technical Guide to Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is a heterocyclic organic compound featuring a strained four-membered azetidine ring. The incorporation of the benzenesulfonyl group on the nitrogen atom and a methyl carboxylate at the 3-position significantly influences its chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental methodologies. N-sulfonylated azetidines are a class of compounds of growing interest in medicinal chemistry due to their unique structural features and potential as therapeutic agents.^{[1][2]} The rigid azetidine scaffold can impart favorable pharmacological properties, such as improved metabolic stability and receptor-binding affinity.^[3]

Physicochemical Properties

Quantitative data for **Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate** is summarized in the table below. It is important to note that experimentally determined values for properties such as melting and boiling points are not readily available in the public domain and would require experimental determination.

Property	Value	Source/Method
Molecular Formula	C ₁₁ H ₁₃ NO ₄ S	
Molecular Weight	255.29 g/mol	
CAS Number	1334499-99-8	

Chemical Properties and Reactivity

Stability: The azetidine ring is inherently strained, which can make it susceptible to ring-opening reactions under certain conditions, particularly acidic environments.^[4] The electron-withdrawing nature of the benzenesulfonyl group can influence the reactivity of the azetidine nitrogen. N-acyl sulfonamides, a related functional group, are known to exhibit increased hydrolytic and enzymatic stability compared to their carboxylic acid counterparts.^[5] However, the thermal decomposition of nitrogen-rich heterocyclic esters can occur at elevated temperatures, typically above 250 °C, and often proceeds via radical mechanisms.^[6]

Reactivity: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acid or base, to yield the corresponding carboxylic acid, 1-(benzenesulfonyl)azetidine-3-carboxylic acid. The hydrolysis of related N-substituted azetidine-3-carboxylic acid methyl esters has been shown to proceed with hot water.^[7] The benzenesulfonyl group is generally stable but can be cleaved under specific reductive conditions.

Spectroscopic Data

Detailed experimental spectra for **Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate** are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine ring, the methyl group of the ester, and the aromatic protons of the

benzenesulfonyl group. The protons on the four-membered ring will likely appear as complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the azetidine ring, the methyl group, and the aromatic carbons of the benzenesulfonyl group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), the S=O stretches of the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.

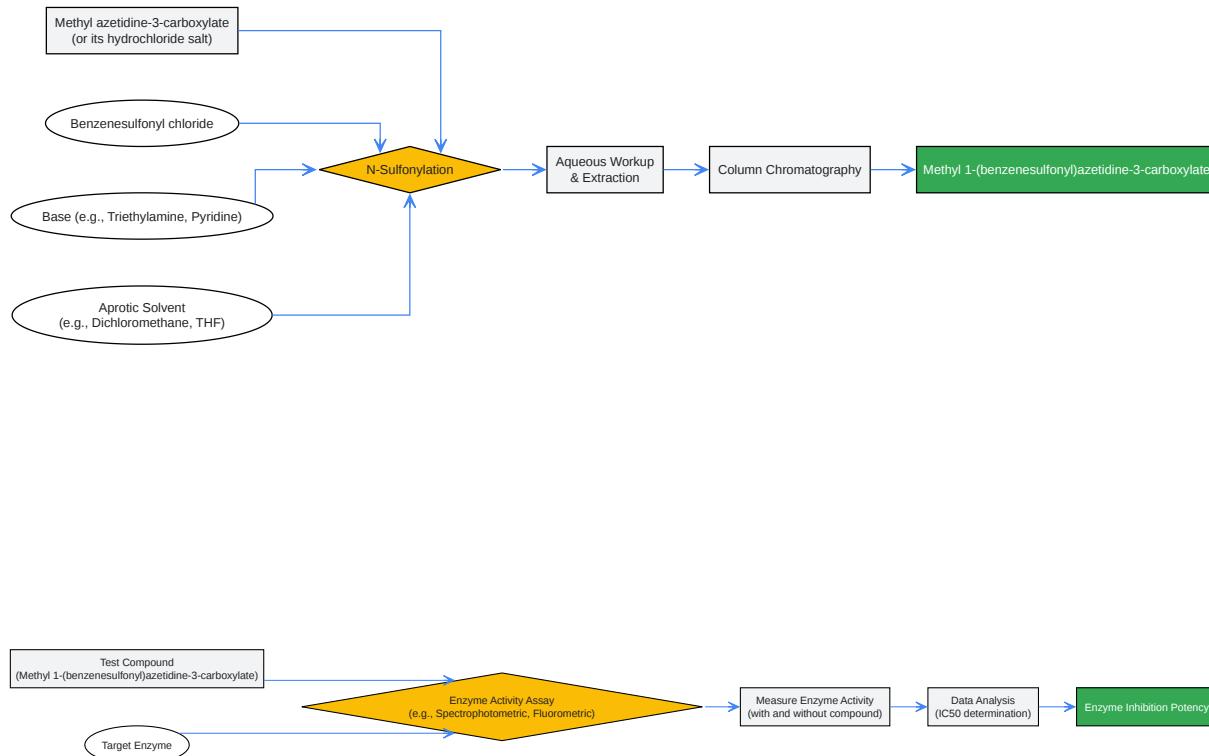
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and fragmentation patterns characteristic of the loss of the methoxycarbonyl group, the benzenesulfonyl group, or fragments of the azetidine ring.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of **Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate** are not readily available in peer-reviewed literature. However, a general synthetic approach can be proposed based on established methods for the synthesis of N-sulfonylated azetidine derivatives.

General Synthetic Workflow

A plausible synthetic route would involve the N-sulfonylation of a pre-formed methyl azetidine-3-carboxylate precursor.

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- To cite this document: BenchChem. ["physical and chemical properties of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b572084#physical-and-chemical-properties-of-methyl-1-benzenesulfonyl-azetidine-3-carboxylate]

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